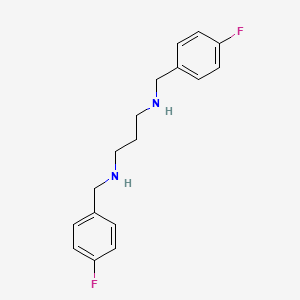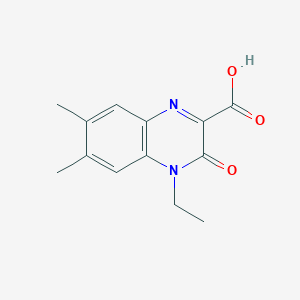
N-エチル-N-フェニル-1,3,4-チアゾール-2,5-ジアミン
概要
説明
N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine is an organic compound belonging to the class of 1,3,4-thiadiazoles.
科学的研究の応用
作用機序
Target of Action
N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine is a derivative of the 1,3,4-thiadiazole class of compounds . The primary targets of these compounds are often associated with various biological activities, including antimicrobial, antifungal, and antitumor properties . .
Mode of Action
The mode of action of 1,3,4-thiadiazole derivatives often involves interactions with their targets that lead to changes in cellular processes . For instance, some 1,3,4-thiadiazole derivatives have been found to inhibit copper corrosion . .
Biochemical Pathways
1,3,4-thiadiazole derivatives can affect various biochemical pathways. For example, some derivatives have been found to exhibit antibacterial activity, suggesting they may interfere with bacterial metabolic pathways . .
Result of Action
The result of the action of 1,3,4-thiadiazole derivatives can vary based on their specific targets and mode of action. Some derivatives have been found to exhibit antibacterial activity , suggesting they may lead to the death of bacterial cells.
生化学分析
Biochemical Properties
N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, disrupting their normal function . For instance, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. Additionally, N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine interacts with proteins involved in cellular signaling pathways, modulating their activity and affecting cellular responses .
Cellular Effects
The effects of N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell survival . Furthermore, N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for cell growth and division .
Molecular Mechanism
At the molecular level, N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the target. For example, the compound can inhibit the activity of kinases involved in cell signaling, leading to reduced phosphorylation of downstream targets and altered cellular responses . Additionally, N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation when exposed to extreme pH or high temperatures, leading to reduced efficacy . Long-term studies have shown that continuous exposure to N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and efflux pumps .
Dosage Effects in Animal Models
The effects of N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome, and exceeding this threshold can lead to toxicity .
Metabolic Pathways
N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases, leading to their excretion . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in altered levels of metabolites .
Transport and Distribution
Within cells and tissues, N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine is transported and distributed through interactions with transporters and binding proteins . It can be actively transported across cell membranes by efflux pumps, influencing its intracellular concentration . The compound can also bind to plasma proteins, affecting its distribution and bioavailability . These interactions play a crucial role in determining the localization and accumulation of N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine within different tissues .
Subcellular Localization
The subcellular localization of N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and influences gene expression . Additionally, N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine can accumulate in the mitochondria, affecting mitochondrial function and energy production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of phenylthiosemicarbazide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization .
化学反応の分析
Types of Reactions
N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
類似化合物との比較
Similar Compounds
N-Phenyl-1,3,4-thiadiazole-2,5-diamine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
N-Ethyl-1,3,4-thiadiazole-2,5-diamine: Lacks the phenyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine is unique due to the presence of both ethyl and phenyl groups, which enhance its solubility, stability, and biological activity compared to its analogs .
特性
IUPAC Name |
2-N-ethyl-2-N-phenyl-1,3,4-thiadiazole-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-14(8-6-4-3-5-7-8)10-13-12-9(11)15-10/h3-7H,2H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAIPLQBOOHEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B1392508.png)


![[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride](/img/structure/B1392513.png)


![1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde](/img/structure/B1392521.png)
![1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392522.png)

![(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392524.png)
![1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392525.png)



